molecular formula C11H17N3O3 B2680414 Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229261-01-0

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2680414
CAS No.: 2229261-01-0
M. Wt: 239.275
InChI Key: FLISCONFFHYDFY-UHFFFAOYSA-N
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Description

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s azidomethyl group and oxabicyclohexane core make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, the use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been reported . The reaction conditions often involve the use of a mercury lamp or blue LED irradiation at 450 nm, with solvents like dichloromethane or acetonitrile to optimize yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of photochemical cycloaddition and subsequent functional group transformations can be scaled up with appropriate equipment and optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and various dienes or alkenes for cycloaddition reactions. Conditions often involve the use of photochemical or thermal activation to drive the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cycloaddition can produce more complex bicyclic or polycyclic structures.

Mechanism of Action

The mechanism of action for Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its ability to participate in various chemical reactions due to its azidomethyl group and bicyclic core. The azidomethyl group can undergo nucleophilic substitution, while the bicyclic core can engage in cycloaddition reactions. These properties enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its specific functional groups and the versatility they confer in chemical reactions. Its azidomethyl group and oxabicyclohexane core provide unique reactivity patterns that are not commonly found in other similar compounds .

Properties

IUPAC Name

ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-16-8(15)11-5-10(6-11,7-13-14-12)17-9(11,2)3/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISCONFFHYDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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